molecular formula C12H14FNOS B7500961 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one

2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No. B7500961
M. Wt: 239.31 g/mol
InChI Key: SVMRUIBKFSHXCV-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. FPE is a ketone derivative that has been synthesized using different methods.

Scientific Research Applications

2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has been studied for its potential use in various fields, including medicinal chemistry, neuroscience, and organic chemistry. In medicinal chemistry, 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has been studied for its potential as a tool to study the role of certain proteins in the brain. In organic chemistry, 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has been used as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins. 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down monoamine neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one inhibits the activity of acetylcholinesterase and monoamine oxidase. In vivo studies have shown that 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one can improve cognitive function in animal models of Alzheimer's disease. 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has also been shown to have antitumor activity in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in significant quantities. 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has also been shown to have a high degree of selectivity for certain enzymes and proteins. However, 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one also has some limitations. It can be unstable in certain conditions, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential as a tool for studying the role of certain proteins in the brain. Additionally, 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one could be further investigated for its potential as a building block for the synthesis of other compounds.

Synthesis Methods

2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has been synthesized using different methods, including the reaction of 2-fluorobenzyl chloride with thiourea followed by reaction with pyrrolidine and then with acetyl chloride. Another method involves the reaction of 2-fluorobenzyl alcohol with thioacetic acid followed by reaction with pyrrolidine and acetic anhydride. These methods have been reported in scientific literature and have been used to produce 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one in significant quantities.

properties

IUPAC Name

2-(2-fluorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMRUIBKFSHXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one

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